2-Fluoro-2'-iodobenzophenone
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Overview
Description
2-Fluoro-2'-iodobenzophenone is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant to the synthesis and properties of 2-Fluoro-2'-iodobenzophenone. For instance, the synthesis of fluorene derivatives from 2-iodobiphenyls suggests a potential pathway for the synthesis of benzophenone derivatives as well . Additionally, the synthesis of 2-fluoro-6-iodobenzoic acid indicates that halogenated aromatic compounds can be synthesized with high purity and yield under mild conditions, which could be applicable to the synthesis of 2-Fluoro-2'-iodobenzophenone .
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed reactions and protection/deprotection strategies. For example, the synthesis of fluorene derivatives from 2-iodobiphenyls involves a palladium-catalyzed dual C-C bond formation . Similarly, the synthesis of 2-fluoro-6-iodobenzoic acid involves carboxyl group protection, diazotization, iodosubstitution, and deprotection . These methods could potentially be adapted for the synthesis of 2-Fluoro-2'-iodobenzophenone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
While the molecular structure of 2-Fluoro-2'-iodobenzophenone is not analyzed in the provided papers, the structure of related compounds such as 4,7-diiodobenzothiazoles and fluorene derivatives are discussed. The presence of iodine in these compounds suggests that 2-Fluoro-2'-iodobenzophenone would likely have significant molecular weight and could exhibit interesting electronic properties due to the presence of halogen atoms .
Chemical Reactions Analysis
The provided papers discuss various chemical reactions, including iodination, palladium-catalyzed C-H activation, and intramolecular cyclization. The direct iodination of benzothiazoles under oxidative/acidic conditions leads to iodinated heteroarenes , which could be relevant to the iodination step in the synthesis of 2-Fluoro-2'-iodobenzophenone. The intramolecular cyclization to form bromobenzofurans in the presence of copper catalysts indicates that halogenated compounds can undergo cyclization reactions under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-2'-iodobenzophenone are not directly reported in the provided papers. However, the synthesis of 2-fluoro-6-iodobenzoic acid as a loose white crystal suggests that similar halogenated aromatic compounds could also exhibit crystalline properties . The large two-photon absorption cross sections of the synthesized fluorophores in paper imply that 2-Fluoro-2'-iodobenzophenone might also display interesting optical properties, potentially useful in materials science applications.
Scientific Research Applications
Catalytic Cyclization Processes
2-Fluoro-2'-iodobenzophenone has been utilized in catalytic cyclization processes. A study described Cu(I)-catalyzed intramolecular cyclizations of substituted 2-iodobenzophenones, providing an efficient method for synthesizing fluorene analogues (Haggam, 2013). Microwave-assisted intramolecular palladium-mediated cyclizations of o-iodobenzophenones have also been reported, significantly reducing reaction times (Haggam, 2022).
Organic Synthesis and Modifications
The compound has applications in organic synthesis and modification. Research has shown its use in the synthesis of structurally identical fluorine-18 and iodine isotope labeling compounds for comparative imaging studies (Li et al., 2003). It also plays a role in the synthesis of various heterocycles, as demonstrated by the treatment of 2-fluorophenyl 2-iodophenylamines leading to functionalized carbazole, dibenzofuran, and dibenzothiophene derivatives (Sanz et al., 2006).
Environmental and Microbial Studies
In environmental and microbial studies, 2-Fluoro-2'-iodobenzophenone derivatives have been used to investigate the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium (Genthner et al., 1989). Additionally, a Rhodococcus strain capable of degrading 2-fluorophenol was isolated and characterized, highlighting its potential in bioremediation (Duque et al., 2012).
High-Performance Polymer Applications
The compound is significant in the synthesis of high-performance polymers. A study detailed the synthesis and characterization of a fluorinated phthalazinone monomer and its polymers, which exhibit excellent thermal properties and potential as materials for optical waveguides (Xiao et al., 2003).
Safety And Hazards
properties
IUPAC Name |
(2-fluorophenyl)-(2-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FIO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPNTOKCAKWMEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641512 |
Source
|
Record name | (2-Fluorophenyl)(2-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2'-iodobenzophenone | |
CAS RN |
890098-22-3 |
Source
|
Record name | (2-Fluorophenyl)(2-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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